Fmoc-PEG3-alcohol: A Technical Guide for Drug Development Professionals
Fmoc-PEG3-alcohol: A Technical Guide for Drug Development Professionals
Introduction
Fmoc-PEG3-alcohol, systematically named (9H-fluoren-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional chemical compound widely employed in the field of drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tri-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The Fmoc group provides a readily cleavable protecting group for the amine, the hydrophilic PEG linker enhances solubility and provides spatial separation, and the terminal alcohol allows for versatile conjugation to a ligand for a protein of interest.[3][4]
This technical guide provides a comprehensive overview of Fmoc-PEG3-alcohol, including its physicochemical properties, detailed experimental protocols for its use in PROTAC synthesis, and a discussion of its role in targeted protein degradation.
Physicochemical Properties
A summary of the key quantitative data for Fmoc-PEG3-alcohol is presented in Table 1. This information is crucial for experimental design, including reaction stoichiometry and solvent selection.
| Property | Value | Reference |
| CAS Number | 560088-66-6 | [1] |
| Molecular Formula | C21H25NO5 | [1] |
| Molecular Weight | 371.43 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [3][5] |
| Storage | Short term (days to weeks) at 0-4 °C, long term (months to years) at -20°C. In solvent, -80°C for 6 months. | [1][2] |
Table 1: Physicochemical Properties of Fmoc-PEG3-alcohol
Role in PROTAC Synthesis and Mechanism of Action
Fmoc-PEG3-alcohol serves as a versatile linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The synthesis of a PROTAC using Fmoc-PEG3-alcohol typically involves a multi-step process, which is initiated by the activation of the terminal hydroxyl group for conjugation to a ligand for the protein of interest (POI).
The general workflow for the synthesis of a PROTAC utilizing Fmoc-PEG3-alcohol is depicted in the following diagram:
Figure 1: General workflow for PROTAC synthesis.
Once synthesized, the PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity-induced event triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Figure 2: PROTAC Mechanism of Action.
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis of PROTACs and similar linker-based molecules.[6] Researchers should optimize these protocols based on the specific properties of their POI and E3 ligase ligands.
Activation of the Terminal Hydroxyl Group of Fmoc-PEG3-alcohol (Tosylation)
This protocol describes the conversion of the terminal alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution.
Materials:
-
Fmoc-PEG3-alcohol
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous NaHCO₃ solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Dissolve Fmoc-PEG3-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield Fmoc-PEG3-OTs.[6]
Conjugation of Activated Fmoc-PEG3-linker to a POI Ligand with a Nucleophilic Group
This protocol describes the coupling of the activated linker to a POI ligand containing a nucleophilic group (e.g., an amine or a hydroxyl group).
Materials:
-
Fmoc-PEG3-OTs (from section 4.1)
-
POI Ligand with a nucleophilic group
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol/Dichloromethane solvent system
Procedure:
-
To a solution of the POI ligand (1 equivalent) in anhydrous DMF or acetonitrile, add K₂CO₃ (2-3 equivalents) or Cs₂CO₃ (1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Fmoc-PEG3-OTs (1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a methanol/dichloromethane gradient to afford the Fmoc-PEG3-POI ligand conjugate.[6]
Fmoc Deprotection
Materials:
-
Fmoc-PEG3-POI ligand conjugate
-
20% Piperidine in DMF
Procedure:
-
Dissolve the Fmoc-PEG3-POI ligand conjugate in 20% piperidine in DMF.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude amine-PEG3-POI ligand conjugate, which can often be used in the next step without further purification.
Final PROTAC Assembly: Amide Coupling
Materials:
-
Amine-PEG3-POI ligand conjugate
-
E3 Ligase Ligand with a carboxylic acid group
-
Anhydrous DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the E3 ligase ligand with a carboxylic acid group (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine-PEG3-POI ligand conjugate (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
Safety and Handling
Fmoc-PEG3-alcohol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Fmoc-PEG3-alcohol is a valuable and versatile building block for the synthesis of PROTACs. Its well-defined structure, including a cleavable protecting group, a hydrophilic spacer, and a reactive terminal handle, provides researchers with a reliable tool for the construction of novel protein degraders. The experimental protocols outlined in this guide, while requiring optimization for specific applications, offer a solid foundation for the rational design and synthesis of PROTACs aimed at a wide range of therapeutic targets. The continued use of such linkers will undoubtedly contribute to the advancement of targeted protein degradation as a powerful therapeutic modality.
